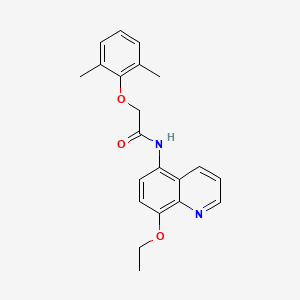![molecular formula C15H11BrClN3O2S2 B11327007 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11327007.png)
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a bromothiophene moiety, and a chloromethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Bromination of Thiophene: The bromothiophene moiety is introduced by brominating thiophene using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling Reactions: The bromothiophene and thiadiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Introduction of the Chloromethylphenoxy Group: The final step involves the reaction of the intermediate with 4-chloro-3-methylphenol in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or thiadiazole derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cell lines.
Materials Science: The compound can be used in the synthesis of semiconducting polymers for applications in organic electronics, such as organic photovoltaics and field-effect transistors.
Biological Research: It is used as a molecular probe to study the interactions of thiadiazole and thiophene derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the biosynthesis of essential bacterial lipids and proteins.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Semiconducting Properties: In materials science, the compound’s unique electronic properties facilitate charge transport in semiconducting polymers.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of thiadiazole.
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of thiadiazole.
(5-bromothiophen-2-yl)methylamine: Contains a methylamine group instead of the acetamide moiety.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its combination of a thiadiazole ring and a chloromethylphenoxy group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C15H11BrClN3O2S2 |
|---|---|
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H11BrClN3O2S2/c1-8-6-9(2-3-10(8)17)22-7-13(21)18-15-19-14(20-24-15)11-4-5-12(16)23-11/h2-6H,7H2,1H3,(H,18,19,20,21) |
Clave InChI |
RRIXPKYLGYNWBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326924.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326939.png)
![4-methyl-7-(2-methylphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326944.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11326950.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11326959.png)
![5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326969.png)
![2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11326975.png)
![6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326976.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11326983.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11326986.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326992.png)
![4-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11326999.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327000.png)
